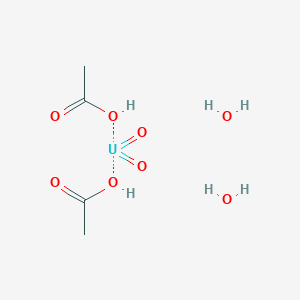

Uranium, bis(acetato)dioxo-, dihydrate

Übersicht

Beschreibung

Uranium, bis(acetato)dioxo-, dihydrate, also known as uranyl acetate dihydrate, is a coordination polymer with the molecular formula UO2(CH3CO2)2(H2O)·H2O . It is a toxic yellow-green powder that is useful in certain laboratory tests . The compound has an average mass of 424.146 Da and a monoisotopic mass of 424.088348 Da .

Synthesis Analysis

Uranyl acetate dihydrate is the acetate salt of uranium oxide . A novel dry synthesis for the uranium(VI) dioxo-diacetohydroxamate (UAHA) complex has been developed. The complex was generated in >80% yield by mechanically grinding solid uranyl acetate dihydrate (UAc) with solid acetohydroxamic acid in stoichiometric amounts .Molecular Structure Analysis

In the polymer, uranyl (UO22+) centers are bridged by acetate ligands. The remainder of each (heptacoordinate) coordination sphere is provided by an aquo ligand and a bidentate acetate ligand. One water of crystallization occupies the lattice .Physical And Chemical Properties Analysis

Uranium, bis(acetato)dioxo-, dihydrate appears as yellow-green crystals . It has a density of 2.89 g/cm3 . The compound decomposes at 80 °C . It is soluble in water (7-8 g/100 ml) and slightly soluble in ethanol .Wissenschaftliche Forschungsanwendungen

Liquid Chromatography and Uranium Determination

Uranium complexes, including those related to uranium bis(acetato)dioxo-, dihydrate, are studied for their potential in liquid chromatography and uranium determination. Khuhawar and Lanjwani (1995) explored the use of bis(salicylaldehyde) tetramethylethylenediimine for determining dioxouranium(VI) through complexation, extraction, and high-performance liquid chromatography (Khuhawar & Lanjwani, 1995).

Synthesis and Characterization of Coordination Polymers

Hardiman and Archer (1987) synthesized polymeric dicarboxylato dioxouranium (VI) species, a process involving bis(acetato)dioxouranium (VI) dihydrate. These polymeric species showed potential in the context of coordination chemistry and materials science (Hardiman & Archer, 1987).

CO2 Conversion Studies

Maria et al. (2019) examined uranium(VI) trans-bis(imido) complexes, including derivatives of uranium bis(acetato)dioxo-, dihydrate, for CO2 conversion. This research explores the reaction mechanisms and potential applications in environmental chemistry (Maria et al., 2019).

Development of New Sorbent Materials

Piechowicz et al. (2017) reported on bis-amidoxime-functionalized polymeric materials for uranium sequestration from seawater, demonstrating the applicability of uranium bis(acetato)dioxo-, dihydrate derivatives in environmental remediation and resource recovery (Piechowicz et al., 2017).

Uranium Recovery from Phosphoric Acid

Beltrami et al. (2013) investigated the recovery of uranium(VI) from concentrated phosphoric acid using various extractants. This study highlights the relevance of uranium complexes in the field of industrial processing and resource extraction (Beltrami et al., 2013).

Electrochemical Uranium Extraction

Liu et al. (2017) developed a half-wave rectified alternating current electrochemical method for uranium extraction from seawater, indicating the potential use of uranium complexes in novel extraction technologies (Liu et al., 2017).

Safety And Hazards

Uranium, bis(acetato)dioxo-, dihydrate is both chemically toxic and mildly radioactive . It is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound is fatal if swallowed or inhaled, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

acetic acid;dioxouranium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQLPRJCUIATTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O8U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-09-3 (Parent) | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

426.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uranium, bis(acetato)dioxo-, dihydrate | |

CAS RN |

6159-44-0 | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)